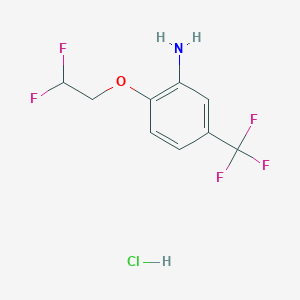

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride

CAS No.: 1431966-57-2

Cat. No.: VC4376810

Molecular Formula: C9H9ClF5NO

Molecular Weight: 277.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1431966-57-2 |

|---|---|

| Molecular Formula | C9H9ClF5NO |

| Molecular Weight | 277.62 |

| IUPAC Name | 2-(2,2-difluoroethoxy)-5-(trifluoromethyl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C9H8F5NO.ClH/c10-8(11)4-16-7-2-1-5(3-6(7)15)9(12,13)14;/h1-3,8H,4,15H2;1H |

| Standard InChI Key | UHWCXLNZQAMRAI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)OCC(F)F.Cl |

Introduction

2-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline hydrochloride is a fluorinated organic compound with the chemical formula C₉H₉ClF₅NO and a molecular weight of approximately 277.62 g/mol . This compound features a benzene ring substituted with both trifluoromethyl and difluoroethoxy groups, which contribute to its unique chemical properties. The presence of these fluorinated groups enhances its stability and reactivity, making it a valuable building block in various chemical syntheses.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that require careful selection of reagents and conditions to achieve high yields and purity. While specific detailed methods are not widely documented outside proprietary sources, general approaches involve:

-

Initial formation of the aniline core.

-

Introduction of trifluoromethyl group via appropriate fluorinating agents.

-

Incorporation of difluoroethoxy group through etherification reactions.

Applications in Organic Synthesis

This compound serves as a versatile intermediate due to its reactive sites:

-

Fluorination Reactions: The presence of fluorine atoms facilitates participation in various fluorination reactions.

-

Cross-Coupling Reactions: Can be used as a substrate for palladium-catalyzed cross-coupling reactions.

Its applications span across generating complex fluorinated structures essential for pharmaceuticals, materials science, and other specialized fields.

Comparison with Similar Compounds

While similar compounds like 5-(trifluoromethyl)aniline, which lacks the diffluoroethoxy group, or 4-(trifluroemthyl)phenol, featuring different functional groups, share some structural similarities, they exhibit distinct properties due to their differing substituents.

Comparison Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Trifurometyl Aniline | Contains CF₃ but lacks OCH₂CF₂H | Simpler structure; used in basic syntheses |

| 4-Trifurometyl Phenol | CF₃ on phenolic structure | Commonly used as antiseptic |

| 3-Trifurometyl Aniline | Different substitution pattern | Different reactivity profile |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume